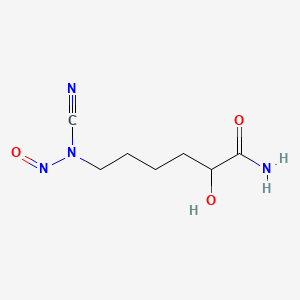
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate is an organic compound with a complex structure that includes a dodecyloxy group, a hydroxypropyl group, and a prop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate typically involves the esterification of 3-(dodecyloxy)-2-hydroxypropyl alcohol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(Dodecyloxy)-2-oxopropyl prop-2-enoate.
Reduction: 3-(Dodecyloxy)-2-hydroxypropyl propanol.
Substitution: 3-(Alkoxy)-2-hydroxypropyl prop-2-enoate.
Applications De Recherche Scientifique
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the ester group can participate in esterification and transesterification reactions. The dodecyloxy group provides hydrophobic interactions, making the compound useful in amphiphilic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxy)-2-hydroxypropyl prop-2-enoate
- 3-(Ethoxy)-2-hydroxypropyl prop-2-enoate
- 3-(Butoxy)-2-hydroxypropyl prop-2-enoate
Uniqueness
3-(Dodecyloxy)-2-hydroxypropyl prop-2-enoate is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactants and drug delivery systems.
Propriétés
Numéro CAS |
13282-85-4 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(3-dodecoxy-2-hydroxypropyl) prop-2-enoate |
InChI |
InChI=1S/C18H34O4/c1-3-5-6-7-8-9-10-11-12-13-14-21-15-17(19)16-22-18(20)4-2/h4,17,19H,2-3,5-16H2,1H3 |
Clé InChI |
GNWGMEIOPBRGJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(COC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)








